3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Description
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a furan-2-yl group at position 4, a trifluoromethyl (-CF₃) group at position 6, and a cyano (-CN) group at position 2. This compound is synthesized via a multi-step protocol involving the reaction of (2E)-3-(furan-2-yl)-1-(pyridin-4-yl)prop-2-en-1-one with 2-cyanoethanethioamide, followed by cyclization and subsequent functionalization . Its structure is confirmed by spectral data (IR, ¹H NMR, ¹³C NMR, and mass spectrometry) and elemental analysis.
Properties
CAS No. |
937597-80-3 |
|---|---|
Molecular Formula |
C13H6F3N3OS |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
3-amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H6F3N3OS/c14-13(15,16)9-4-6(7-2-1-3-20-7)10-11(18)8(5-17)21-12(10)19-9/h1-4H,18H2 |
InChI Key |
LXWVFMKTHUIPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC3=C2C(=C(S3)C#N)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Attachment of the Furan Ring: The furan ring can be attached through a cross-coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide (CuCN) under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Furan-2,3-dione derivatives
Reduction: Amino derivatives
Substitution: Amides, sulfonamides
Scientific Research Applications
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Material Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study various biological pathways and molecular interactions.
Synthetic Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The furan and thieno[2,3-b]pyridine rings can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability and influence binding affinity. For example, the trifluoromethyl group in the target compound and its thiophene analogue () likely contributes to lipophilicity and HSA binding .
- Heterocyclic Substituents (Furan vs.
- Carboxamide vs. Carbonitrile : Carboxamide derivatives (e.g., ) exhibit antiplasmodial activity, while carbonitriles (e.g., target compound) are often intermediates for further functionalization .
Physicochemical Properties
Biological Activity
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a compound belonging to the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes an amino group, a furan moiety, and a trifluoromethyl group, which may enhance its pharmacological properties.
- Molecular Formula : C13H8F3N3O2S
- Molecular Weight : 327.28 g/mol
- CAS Number : 828278-17-7
Biological Activity Overview
Research indicates that thieno[2,3-b]pyridine derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound in focus has shown promise in various assays related to cancer treatment and other therapeutic areas.
Anticancer Activity
A study highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, demonstrating their ability to induce apoptosis in cancer cell lines. For instance, compounds from this class have been shown to inhibit cancer stem cells (CSCs) and reduce tumor growth in breast cancer models. The compound was tested against MDA-MB-231 and MCF-7 cell lines, revealing significant cytotoxic effects at low micromolar concentrations. The mechanism involved alterations in metabolic pathways associated with glycolysis and other critical cellular functions .
Enzyme Inhibition
Thieno[2,3-b]pyridine derivatives have also been investigated for their inhibitory effects on various enzymes. Notably, they have been shown to target phosphoinositide-specific phospholipase C (pi-PLC), which is implicated in several signaling pathways related to cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Amino Group | Enhances solubility and interaction with biological targets | Potential anticancer activity |
| Furan Moiety | Contributes to electron delocalization and stability | Improves binding affinity |
| Trifluoromethyl Group | Increases lipophilicity | Enhances membrane permeability |
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that the compound exhibited significant cytotoxicity against both MDA-MB-231 and MCF-7 cell lines after 24 hours of exposure. The IC50 values indicated effective inhibition of cell viability at concentrations as low as 0.05 µM .
- Metabolic Profiling : Metabolomic analysis revealed that treatment with the compound altered the metabolic profile of cancer cells, indicating a shift towards apoptotic pathways and reduced CSC populations .
- Comparative Analysis : The compound was compared with other thieno[2,3-b]pyridine derivatives in terms of biological activity. Notably, it showed superior efficacy against triple-negative breast cancer cell lines compared to structurally similar compounds lacking the furan or trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
